6-((Furan-2-ylmethyl)amino)pyridazin-3-ol mechanism of action
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a heterocyclic molecule that, while not extensively studied itself, belongs to chemical classes with well-documented and diverse pharmacological activities. This guide synthesizes the available scientific literature on its core components—the pyridazin-3-ol (pyridazinone) scaffold and the furan-2-ylmethylamino moiety—to construct a robust, evidence-based hypothesis of its mechanism of action. We predict that 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is likely to exhibit a multi-target profile, with primary activities in the realms of cardiovascular regulation, anti-inflammatory processes, and potentially as an antimicrobial or anticancer agent. The pyridazinone core strongly suggests activity as a phosphodiesterase (PDE) inhibitor, while the furan group is a versatile pharmacophore known to impart a range of biological effects. This document provides a detailed exploration of these potential mechanisms and outlines a comprehensive experimental strategy for their validation.
Introduction: Deconstructing 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol
The molecule 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a synthetic organic compound characterized by two key structural features: a pyridazin-3-ol core and a furan-2-ylmethylamino substituent. The pyridazin-3-ol ring is a six-membered heterocycle with two adjacent nitrogen atoms and a hydroxyl group, existing in tautomeric equilibrium with its keto form, pyridazin-3(2H)-one. This pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3] The furan-2-ylmethylamino group is also a recurring motif in pharmacologically active molecules, recognized for its diverse biological activities.[4][5][6]
The Pyridazin-3-ol Core: A Hub of Biological Activity
The pyridazinone scaffold is a cornerstone of many therapeutic agents, demonstrating a wide spectrum of biological activities.[2][3] Its derivatives have been successfully developed as cardiovascular drugs, anti-inflammatory agents, and more.[1][7]
Phosphodiesterase (PDE) Inhibition: A Primary Mechanistic Pathway
A prominent mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs).[8] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[8] By inhibiting PDEs, pyridazinone-based compounds can increase intracellular levels of cAMP and/or cGMP, leading to a variety of physiological effects.
Several pyridazinone derivatives have shown potent inhibitory activity against specific PDE isoforms, notably PDE3, PDE4, and PDE5.[7][8]
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PDE3 inhibition leads to increased cAMP in cardiac and smooth muscle cells, resulting in positive inotropic effects (increased heart contractility) and vasodilation. This makes PDE3 inhibitors useful in the treatment of heart failure.[7]
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PDE4 inhibition elevates cAMP levels in inflammatory and immune cells, leading to a reduction in the production of pro-inflammatory cytokines. This underpins the use of PDE4 inhibitors for inflammatory conditions.[8]
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PDE5 inhibition increases cGMP levels in smooth muscle cells, causing vasodilation, and is the mechanism behind drugs used for erectile dysfunction and pulmonary hypertension.[7]
Given the prevalence of this mechanism within the pyridazinone class, it is highly probable that 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol acts as a PDE inhibitor.
Caption: Proposed PDE inhibition pathway for 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.
Cyclooxygenase (COX) Inhibition: An Anti-inflammatory Facet
Certain pyridazinone derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[2][8] This activity makes them effective as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects compared to non-selective COX inhibitors.[1] The structural features of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol may also allow for interaction with the active site of COX-2.
The Furan-2-ylmethylamino Moiety: A Versatile Pharmacophore
The furan ring is a common heterocyclic motif in both natural products and synthetic drugs, and its derivatives are known to possess a wide array of biological activities.[5][9]
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Antimicrobial Activity: Compounds containing the furan-2-ylmethylamino group have demonstrated activity against various bacterial and fungal strains.[5][10] The furan nucleus is a key component of several established antimicrobial agents.
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Anticancer Activity: The furan moiety has been incorporated into molecules designed as cytotoxic agents, showing inhibitory effects on the proliferation of cancer cell lines.[9][10] Some furan derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as phosphoinositide 3-kinase (PI3K).[11]
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Central Nervous System (CNS) Activity: Furan-containing compounds have also been explored for their effects on the CNS, including antidepressant and anxiolytic properties.[4]
A Multi-Target Mechanistic Hypothesis
By synthesizing the known activities of its constituent parts, we can propose a multi-target mechanism of action for 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol:
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Primary Mechanism: PDE Inhibition. The pyridazinone core strongly suggests that the compound will act as a phosphodiesterase inhibitor. The specific PDE isoform selectivity (PDE3, PDE4, PDE5, or a combination) will determine its primary therapeutic potential, for example, as a cardiotonic, anti-inflammatory, or vasodilatory agent.
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Secondary Mechanism: COX-2 Inhibition. The compound may also exhibit anti-inflammatory and analgesic effects through the inhibition of COX-2.
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Contributing Activities from the Furan Moiety. The furan-2-ylmethylamino group likely contributes to the overall pharmacological profile, potentially conferring antimicrobial or anticancer properties. This moiety may also influence the potency and selectivity of the compound for its primary targets (PDEs, COX-2).
Proposed Experimental Validation
To systematically test this mechanistic hypothesis, a phased experimental approach is recommended.
Caption: A structured workflow for the experimental validation of the hypothesized mechanism of action.
Phase 1: In Vitro Target-Based Assays
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Objective: To identify direct molecular targets.
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Protocol 1: Phosphodiesterase Inhibition Assay
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Obtain recombinant human PDE isoforms (specifically PDE3, PDE4, and PDE5).
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Perform in vitro enzymatic assays using a fluorescently labeled cAMP or cGMP substrate.
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Incubate each PDE isoform with varying concentrations of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.
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Measure the rate of substrate hydrolysis to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of enzyme activity) for each isoform.
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Protocol 2: COX-2 Inhibition Assay
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Utilize a commercially available COX-2 inhibitor screening kit.
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Incubate purified ovine or human COX-2 with arachidonic acid as a substrate in the presence of varying concentrations of the test compound.
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Quantify the production of prostaglandin PGG₂ via colorimetric or fluorometric methods to determine the IC₅₀.
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Phase 2: Cell-Based Functional Assays
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Objective: To confirm the mechanism of action in a cellular context.
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Protocol 3: Intracellular cAMP/cGMP Measurement
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Select appropriate cell lines (e.g., human platelets for PDE3, U937 cells for PDE4, vascular smooth muscle cells for PDE5).
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Treat cells with 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol at various concentrations.
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Lyse the cells and measure intracellular cAMP and cGMP levels using competitive enzyme-linked immunosorbent assays (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
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Protocol 4: Anti-inflammatory Activity Assay
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Use lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
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Pre-treat cells with the test compound before LPS stimulation.
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Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.
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Phase 3: Broad Biological Activity Screening
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Objective: To explore the potential activities contributed by the furan moiety.
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Protocol 5: Antimicrobial Susceptibility Testing
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Perform broth microdilution assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
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Determine the Minimum Inhibitory Concentration (MIC) for each microorganism.
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Protocol 6: Antiproliferative Assay
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Screen the compound against a panel of human cancer cell lines (e.g., from the NCI-60 panel).
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Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the GI₅₀ (concentration for 50% growth inhibition).
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Structure-Activity Relationships and Future Directions
The modular nature of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol makes it an attractive starting point for medicinal chemistry optimization. Future research should focus on:
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Systematic modification of the furan ring: Substitution at the 5-position of the furan ring could modulate potency and selectivity.
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Variation of the linker: Altering the amino linker could influence the orientation of the furan moiety in the target's binding pocket.
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Substitution on the pyridazinone core: Adding substituents to other positions on the pyridazinone ring could fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.
Should in vitro and cell-based assays confirm a potent and selective activity, subsequent studies in animal models of disease (e.g., models of heart failure, inflammation, or infectious disease) would be the logical next step to establish in vivo efficacy.
Conclusion
While lacking direct experimental elucidation, the mechanism of action for 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol can be confidently hypothesized based on the extensive pharmacology of its pyridazinone and furan components. The compound is predicted to function primarily as a phosphodiesterase inhibitor, with potential secondary activities as a COX-2 inhibitor and broader biological effects such as antimicrobial or anticancer activity. The proposed experimental workflow provides a clear and logical path to validating these hypotheses and unlocking the therapeutic potential of this promising chemical scaffold.
References
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